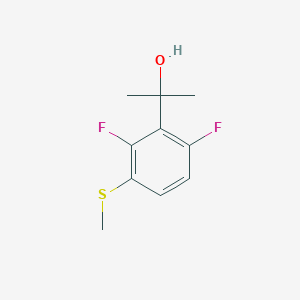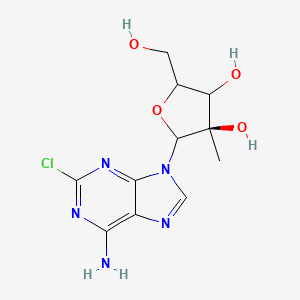
2-Chloro-2'-C-Methyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2’-C-Methyladenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-C-Methyladenosine typically involves the chlorination of adenosine derivatives followed by methylation. One common method includes the use of 2-chloroadenosine as a starting material, which undergoes a methylation reaction at the 2’-C position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2-Chloro-2’-C-Methyladenosine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.
化学反应分析
Types of Reactions: 2-Chloro-2’-C-Methyladenosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Hydrolysis yields adenosine derivatives and the corresponding sugar moiety.
科学研究应用
2-Chloro-2’-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. It has shown promise in inhibiting the replication of certain viruses and in modulating immune responses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-Chloro-2’-C-Methyladenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleic acid metabolism. By binding to these targets, the compound can modulate various biological pathways, including:
Inhibition of Enzymes: It can inhibit enzymes like adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Receptor Agonism/Antagonism: It can act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways.
相似化合物的比较
2-Chloroadenosine: A closely related compound with similar biological activity but lacking the methyl group at the 2’-C position.
2’-C-Methyladenosine: Another analog that lacks the chlorine atom at the 2-position.
Uniqueness: 2-Chloro-2’-C-Methyladenosine is unique due to the presence of both the chlorine atom and the methyl group, which confer enhanced stability and biological activity compared to its analogs. This dual modification allows for more specific interactions with molecular targets and improved pharmacokinetic properties.
属性
分子式 |
C11H14ClN5O4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
(3R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1 |
InChI 键 |
CKNNSJGYKWRNEN-LTXNOJISSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


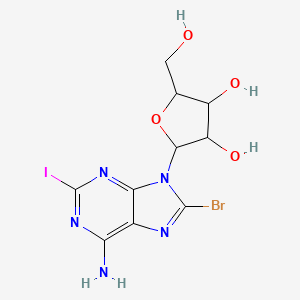
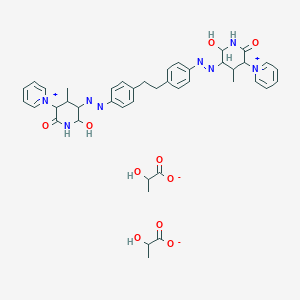
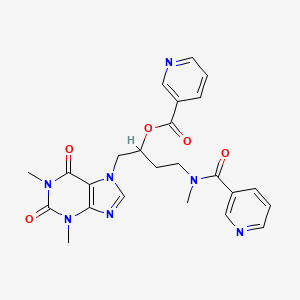
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
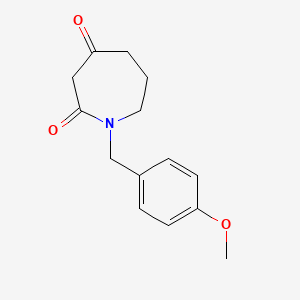
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
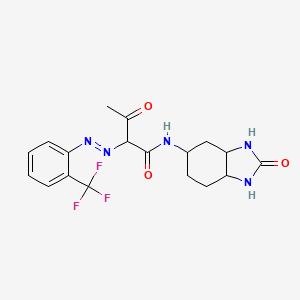
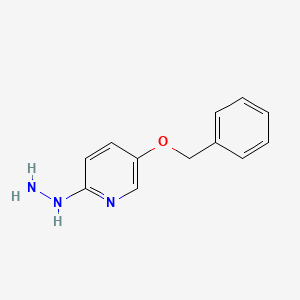
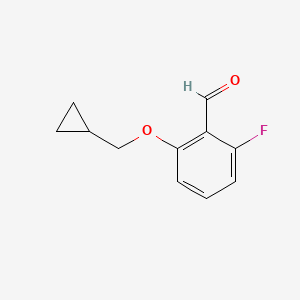
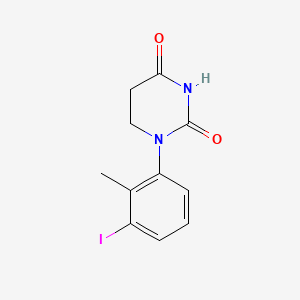

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
